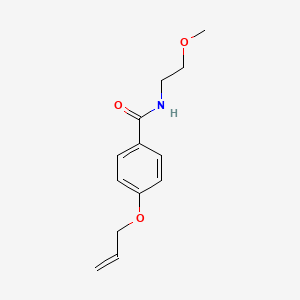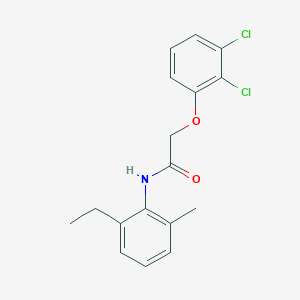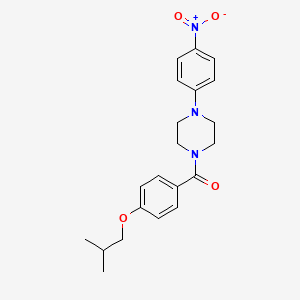![molecular formula C24H23FN2O2 B4406447 1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity. This compound also has an affinity for the dopamine D2 receptor, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models. In rats, this compound has been found to increase serotonin and dopamine levels in the brain, leading to an antidepressant-like effect. This compound has also been shown to reduce anxiety-like behavior in mice, suggesting its potential as an anxiolytic drug. In addition, this compound has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine is its relatively simple synthesis method and high purity level. This makes it a popular choice for researchers who require a reliable and cost-effective compound for their experiments. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other receptors in addition to its target receptors. As with any experimental compound, it is important to carefully consider the potential advantages and limitations before using this compound in a research study.
Future Directions
There are several potential future directions for research on 1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine. One area of interest is the development of more selective and potent this compound analogs that can target specific serotonin and dopamine receptors. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential applications in the field of drug addiction research, as it has been shown to modulate the activity of reward circuits in the brain. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of psychiatric disorders such as depression and anxiety. In neuroscience, this compound has been used to study the role of serotonin receptors in the regulation of mood and behavior. In pharmacology, this compound has been tested for its potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c25-22-8-4-5-9-23(22)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)29-18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRPJURUUDJKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4406371.png)
![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)
![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)
![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)

![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)
